5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol
Description
Evolution of 1,3,4-Thiadiazole Research
The 1,3,4-thiadiazole nucleus, characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, has been a cornerstone of heterocyclic chemistry since its first synthesis in 1882 by Emil Fischer. Early research focused on elucidating its structural properties, but by the mid-20th century, interest shifted toward its biological potential. The discovery that 2-amino-1,3,4-thiadiazole derivatives exhibited antimicrobial activity in the 1950s catalyzed a wave of synthetic innovations.
A pivotal advancement came with the development of cyclization techniques using thiosemicarbazides and aldehydes, enabling the efficient synthesis of diverse derivatives. For instance, Gupta et al. demonstrated that thiosemicarbazide could react with acetyl chloride to yield 2-amino-5-substituted-1,3,4-thiadiazoles, a method later adapted for derivatives like 5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol. By the 21st century, computational tools such as DFT calculations further refined structure-activity relationships, guiding the design of derivatives with enhanced bioactivity.
Table 1: Key Milestones in 1,3,4-Thiadiazole Research
Discovery and Development Timeline
The specific derivative this compound emerged from iterative modifications of the parent scaffold. Early work by Freund and Kuh in 1890 clarified the thiadiazole ring’s aromaticity, enabling systematic substitutions. The introduction of the 3-chloro-2-methylphenyl group likely arose from structure-activity studies showing that halogenated aryl moieties enhance antimicrobial and anticancer properties. Concurrently, the addition of a thiol (-SH) group at position 2 improved solubility and metal-binding capacity, critical for interactions with biological targets.
Modern synthetic routes, such as the Hurd-Mori reaction using thionyl chloride, have streamlined the production of complex derivatives, including this compound. Recent studies highlight its intermediate role in synthesizing azo-linked thiadiazoles, which exhibit enhanced antioxidant activity.
Position Within Heterocyclic Chemistry
1,3,4-Thiadiazoles occupy a unique niche due to their electronic and steric properties. The sulfur atom contributes to electron delocalization, while nitrogen atoms facilitate hydrogen bonding and pi-stacking interactions. In this compound, the chloro and methyl groups on the phenyl ring introduce steric bulk and electron-withdrawing effects, modulating reactivity. The thiol group further enhances nucleophilicity, enabling disulfide bond formation or coordination with metal ions.
Table 2: Comparative Analysis of Thiadiazole Substituents
Historical Significance in Medicinal Chemistry
1,3,4-Thiadiazoles have been integral to drug discovery since the 1950s, with derivatives targeting bacterial, fungal, and cancer cells. The incorporation of halogenated aryl groups, as seen in this compound, reflects strategies to improve membrane permeability and target selectivity. For example, derivatives with similar substituents have shown inhibitory effects against Staphylococcus epidermidis and Klebsiella pneumoniae.
The compound’s thiol group also aligns with trends in designing protease inhibitors, where sulfur atoms interact with catalytic cysteine residues. While its exact therapeutic applications remain under investigation, its structural features epitomize the evolution of thiadiazole-based pharmacophores from broad-spectrum agents to targeted therapeutics.
Properties
IUPAC Name |
5-(3-chloro-2-methylanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c1-5-6(10)3-2-4-7(5)11-8-12-13-9(14)15-8/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKFSVUCXVAFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Precursors
The core 1,3,4-thiadiazole scaffold is frequently constructed via cyclization reactions involving thiosemicarbazides. For example, the reaction of thiosemicarbazide with carboxylic acids in the presence of phosphorus oxychloride (POCl₃) and silica gel enables the formation of 2-amino-5-alkyl/aryl-1,3,4-thiadiazoles. This method, demonstrated in patent CN103880776A, achieves yields exceeding 91% under mild, solvent-free conditions. Adapting this approach for aryl-substituted targets requires substituting alkyl carboxylic acids with aryl counterparts, such as 3-chloro-2-methylbenzoic acid, though steric and electronic factors may necessitate optimized reaction times or temperatures.
Acid-Catalyzed Thiadiazole Formation
A classical route involves converting carboxylic acids to methyl esters, followed by hydrazide formation and cyclization with carbon disulfide (CS₂). For instance, 4-chlorobenzoic acid was transformed into 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol through sequential esterification, hydrazinolysis, and cyclization in acidic media. This method’s reproducibility suggests its applicability to 3-chloro-2-methylbenzoic acid derivatives, though the introduction of an amino group at position 5 requires post-cyclization functionalization.
Targeted Functionalization at Position 5
Nucleophilic Aromatic Substitution (SNAr)
Position 5 of the thiadiazole ring can be functionalized via SNAr reactions if activated by electron-withdrawing groups. For example, 5-nitro-1,3,4-thiadiazole-2-thiol undergoes amination with aryl amines under basic conditions. However, the electron-deficient nature of the thiadiazole ring may inherently activate position 5 for substitution without additional directing groups. Reacting 5-chloro-1,3,4-thiadiazole-2-thiol with 3-chloro-2-methylaniline in dimethylformamide (DMF) at 80°C could yield the target compound, though reaction efficiency depends on the leaving group’s aptitude.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers a robust pathway for introducing aryl amino groups. A hypothetical synthesis involves treating 5-bromo-1,3,4-thiadiazole-2-thiol with 3-chloro-2-methylaniline in the presence of Pd(OAc)₂, Xantphos, and cesium carbonate. This method, while effective for electron-rich amines, requires anhydrous conditions and inert atmospheres, potentially increasing operational complexity.
Solid-Phase Synthesis and Mechanochemical Approaches
Silica Gel-Mediated Grinding
Patent CN103880776A highlights a solvent-free, solid-phase synthesis where thiosemicarbazide and carboxylic acids are ground with POCl₃ and silica gel. The silica gel acts as both a catalyst and desiccant, enhancing reaction efficiency by adsorbing byproducts like HCl. For 5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol, substituting alkyl carboxylic acids with 3-chloro-2-methylbenzamide derivatives could enable aryl-amino incorporation, though the method’s efficacy for aromatic systems remains untested.
Advantages of Mechanochemistry
Mechanochemical methods reduce reliance on volatile organic solvents and shorten reaction times. Comparative studies indicate that grinding reactants with silica gel improves yields by 15–20% compared to traditional solution-phase synthesis, attributed to enhanced surface area and reagent contact.
Schiff Base Intermediates and Reductive Amination
Formation of Schiff Bases
Reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with aldehydes forms Schiff bases (e.g., 5-(benzylideneamino)-1,3,4-thiadiazole-2-thiol). Using 3-chloro-2-methylbenzaldehyde as the electrophilic partner could yield a Schiff base intermediate, which upon reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation, would produce the secondary amine target.
Optimization of Reductive Conditions
Reductive amination requires careful control of pH and temperature to prevent over-reduction or desulfurization. In related studies, NaBH₄ in ethanol at 0–5°C achieved >80% conversion of Schiff bases to amines without affecting the thiol moiety.
Analytical Validation and Characterization
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural elucidation. The thiol proton (-SH) typically appears as a singlet near δ 13.0 ppm in ¹H-NMR, while the C=S stretch in IR spectra occurs at 1050–1250 cm⁻¹. For the target compound, aryl protons from the 3-chloro-2-methylphenyl group would resonate as a multiplet in the aromatic region (δ 7.2–7.8 ppm).
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures compound purity. Methods using C18 columns and acetonitrile/water mobile phases resolve thiadiazole derivatives with >95% purity under gradient elution.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol: can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents
Reduction: Catalytic hydrogenation or metal hydrides
Substitution: Nucleophiles like sodium thiolate or primary amines
Major Products
- **
Oxidation: Disulfides, sulfonic acids
Reduction: Amines
Biological Activity
5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula : C9H8ClN3S2
- Molecular Weight : 257.8 g/mol
- CAS Number : 116529-23-8
- Predicted Boiling Point : 352.0 ± 52.0 °C
- Density : 1.55 ± 0.1 g/cm³
- pKa : 5.62 ± 0.40 .
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of various thiadiazole derivatives, including the target compound:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| 5-(2′,4′-Difluoro-4-hydroxybiphenyl-5-yl)-phenylamino-1,3,4-thiadiazole | E. coli | 25 μg/mL |
| p-Nitrophenyl derivative | Bacillus cereus | MIC = 32.6 μg/mL |
| Nitrophenoxymethyl derivatives | Salmonella typhi | Zone of inhibition: 15–19 mm |
The compound's potential against Gram-positive and Gram-negative bacteria has been highlighted in various studies. For instance, chlorinated and fluorinated derivatives have shown effective antibacterial activity against strains such as S. aureus and E. coli, with MIC values around 25 μg/mL .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. The structure–activity relationship (SAR) studies suggest that modifications at specific positions enhance cytotoxic activity against various cancer cell lines.
Case Study: Anticancer Activity Assessment
In a study assessing the cytotoxic effects of thiadiazole derivatives:
- Compound Tested : 5-(2'-hydroxyphenyl)-1,3,4-thiadiazole
- Cell Lines : Jurkat (leukemia) and A431 (skin cancer)
- IC50 Values : Less than that of standard drug doxorubicin.
The presence of electron-donating groups at specific positions on the phenyl ring significantly increased the cytotoxicity .
The biological activity of thiadiazole compounds is often attributed to their ability to interact with various biological targets:
-
Antimicrobial Mechanism :
- Disruption of bacterial cell wall synthesis.
- Inhibition of essential enzymes involved in metabolic pathways.
-
Anticancer Mechanism :
- Induction of apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of proliferation by interfering with cell cycle regulation.
Scientific Research Applications
Anticancer Activity
- Mechanism of Action : 1,3,4-thiadiazole derivatives have been shown to inhibit DNA and RNA synthesis selectively, which is crucial in cancer treatment as it targets rapidly dividing cells without affecting normal protein synthesis . The heteroatoms in the thiadiazole structure can interact with key biological targets involved in tumorigenesis.
- In Vitro Studies : Recent studies evaluated the anticancer activity of various 1,3,4-thiadiazole derivatives against several cancer cell lines. For instance, synthesized compounds demonstrated cytotoxic effects against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cell lines . These studies employed MTT assays to determine cell viability post-treatment with varying concentrations of the compounds.
- Case Study : A notable study synthesized a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives. The results indicated that while none surpassed the efficacy of doxorubicin (a standard chemotherapy drug), certain derivatives exhibited promising anticancer properties that warrant further investigation .
Antimicrobial Properties
- Broad Spectrum Activity : Compounds containing the 1,3,4-thiadiazole moiety have shown significant antibacterial and antifungal activities. They have been tested against various strains including Staphylococcus aureus, Escherichia coli, and fungal strains like Aspergillus niger .
- Mechanism of Action : The antimicrobial efficacy is attributed to the ability of these compounds to disrupt microbial cell walls or inhibit essential metabolic pathways .
- Case Study : In a study focused on 2-amino-1,3,4-thiadiazole derivatives, chlorinated and fluorinated variants exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values lower than standard antibiotics such as streptomycin and fluconazole .
Summary of Pharmacological Activities
The pharmacological profile of 5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol includes:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiadiazole derivatives are structurally diverse, with variations in the amino and thiol substituents significantly impacting their chemical and biological behavior. Below is a comparative analysis:
Corrosion Inhibition
Thiadiazoles with electron-donating substituents (e.g., methyl, amino) exhibit higher corrosion inhibition efficiencies. For example, a Schiff base derivative with a phenylbutadienylidene group showed 94% inhibition on mild steel in HCl, attributed to strong adsorption via sulfur and nitrogen atoms . The target compound’s chloro and methyl groups may similarly enhance adsorption but require experimental validation.
Pharmacological and Industrial Relevance
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol, and what are their key reaction conditions?
- The compound is synthesized via cyclocondensation of hydrazide derivatives with thiocyanates or via cyclization of thiosemicarbazides. For example:
- Route 1 : Reacting isonicotinoyl hydrazide with potassium thiocyanate under concentrated sulfuric acid, followed by cycloaddition with chloroacetyl chloride in DMF .
- Route 2 : Using N-phenylthiosemicarbazide with POCl₃ at 90°C under reflux, followed by pH adjustment (8–9) with ammonia to precipitate the product .
- Critical parameters include solvent choice (ethanol, THF), temperature (reflux at 90°C), and catalysts (triethylamine, sulfuric acid).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- 1H NMR : Look for aromatic proton signals (δ 7.2–7.8 ppm for substituted phenyl groups) and thiol (-SH) proton resonance (δ ~10.0 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 305 [M+1] for analogous thiadiazoles) and fragmentation patterns confirm the core structure .
- Elemental Analysis : Validate %C, %H, %N, and %S against calculated values (e.g., C: 47.35%, S: 31.60% for related compounds) .
Q. What in vitro biological assays are commonly used to evaluate its pharmacological potential?
- Anticancer Activity : MTT assays against human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Antibacterial Screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antioxidant Assays : DPPH radical scavenging or FRAP tests to assess redox-modulating properties .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound, and what factors contribute to variability in synthesis?
- Key Variables :
- Solvent Polarity : Protic solvents (ethanol) favor cyclization, while aprotic solvents (DMF) enhance electrophilic substitution .
- Catalyst Stoichiometry : Excess triethylamine (0.07 mol) improves chloroacetyl chloride coupling efficiency .
- Temperature Control : Maintaining ≤5°C during exothermic steps prevents side reactions (e.g., oxidation of thiol groups) .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Methodological Checks :
- Validate cell line authenticity (STR profiling) and culture conditions (e.g., serum concentration) .
- Standardize compound solubility using DMSO/water mixtures to ensure consistent bioavailability .
Q. What computational strategies are recommended for predicting the compound’s reactivity or binding affinity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR for anticancer activity) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
Q. How can structural modifications enhance selectivity toward specific biological targets?
- SAR Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
